4-Nitrophenolate

Enzymology Spectrophotometry Assay Development

Procure 4-nitrophenolate (CAS 14609-74-6), the definitive chromophoric reporter for alkaline/acid phosphatase and glycosyltransferase kinetic assays. Unlike neutral 4-nitrophenol (ε≈200 M⁻¹cm⁻¹ at 405 nm), the phenolate anion delivers ε≈18,300 M⁻¹cm⁻¹—a 91× sensitivity advantage—eliminating underestimation of enzyme activity. Supplied as sodium salt dihydrate (CAS 824-78-2) at purities ≥65% to ≥98%. Must be used at pH >9.2 for >99% chromophore conversion. Cold-chain shipped; store at 2–8°C to preserve stability.

Molecular Formula C6H4NO3-
Molecular Weight 138.1 g/mol
CAS No. 14609-74-6
Cat. No. B089219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenolate
CAS14609-74-6
Molecular FormulaC6H4NO3-
Molecular Weight138.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])[O-]
InChIInChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/p-1
InChIKeyBTJIUGUIPKRLHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenolate (CAS 14609-74-6) – Specification, Purity, and Assay-Ready Procurement Data for Phosphatase Detection


4-Nitrophenolate (CAS 14609-74-6) is the conjugate base of 4-nitrophenol, existing as the predominant species at physiological pH (~7.3) and above [1]. It is the chromophoric product generated upon enzymatic hydrolysis of 4-nitrophenyl phosphate (pNPP) substrates, which are widely employed for quantifying alkaline and acid phosphatase activities in biochemical, clinical, and environmental assays [2]. The compound is characterized by a strong absorption maximum at 405 nm, with a molar extinction coefficient (ε) of approximately 18,300–18,800 M⁻¹ cm⁻¹ under alkaline conditions, enabling sensitive spectrophotometric detection [3]. In procurement, 4-nitrophenolate is often supplied as the sodium salt dihydrate (CAS 824-78-2) with typical analytical purity specifications ranging from ≥65% to ≥98%, requiring storage at 2–8°C to maintain stability .

Why Generic Substitution of 4-Nitrophenolate Fails: Critical Spectral and Kinetic Differentiators for Assay Validation


Generic substitution of 4-nitrophenolate with the parent 4-nitrophenol or alternative chromogenic reporters is not analytically valid due to substantial differences in molar absorptivity, pH-dependent ionization, and resultant assay sensitivity. Specifically, 4-nitrophenol exhibits a negligible extinction coefficient (ε ≈ 200 M⁻¹ cm⁻¹) at the standard detection wavelength of 405 nm compared to the phenolate anion (ε ≈ 18,300 M⁻¹ cm⁻¹), leading to severe underestimation of product formation rates if assays are conducted under suboptimal pH conditions [1]. Furthermore, direct substitution with fluorogenic alternatives such as 4-methylumbelliferyl phosphate (MUP) alters assay sensitivity by factors of 8–13× and changes the linear dynamic range, precluding direct cross-assay data comparison without complete re-validation . The thermal stability profile of sodium 4-nitrophenolate also differs markedly from the neutral phenol, with more intense and autocatalytic exothermic decomposition characteristics that impact safe handling and storage protocols in industrial settings [2].

Quantitative Differentiation of 4-Nitrophenolate (CAS 14609-74-6) Against Comparator Compounds: A Procurement-Focused Evidence Guide


4-Nitrophenolate vs. 4-Nitrophenol: 91× Higher Molar Absorptivity at 405 nm Drives Assay Sensitivity and Prevents Underestimation

4-Nitrophenolate exhibits a molar extinction coefficient (ε) of 18,300–18,800 M⁻¹ cm⁻¹ at 405 nm under alkaline conditions, which is approximately 91-fold higher than that of 4-nitrophenol (ε = 200 M⁻¹ cm⁻¹) at the same wavelength [1]. This difference is critical because 4-nitrophenol is only partially ionized to the phenolate form under typical assay pH conditions (7–9), leading to systematic underestimation of product formation rates when relying on the weaker 4-nitrophenol absorbance [2]. To achieve accurate quantification, assays must either be terminated by raising the pH >9.2 to ensure >99% ionization to 4-nitrophenolate, or use the isosbestic point at 348 nm where both species share an ε of 5,400 M⁻¹ cm⁻¹ [3].

Enzymology Spectrophotometry Assay Development Phosphatase

4-Nitrophenolate-Based pNPP Assay vs. 4-Methylumbelliferyl Phosphate (MUP): 8–13× Lower Sensitivity but 400× Wider Linear Dynamic Range

In enzyme immunoassays for detecting antibodies to human immunodeficiency viruses, the fluorogenic substrate 4-methylumbelliferyl phosphate (MUP) is reported to be 8–13 times more sensitive than p-nitrophenyl phosphate (pNPP), the substrate that generates 4-nitrophenolate . However, commercial colorimetric pNPP assay kits demonstrate a linear dynamic range extending from 2 U/L up to 800 U/L (400× range), which is substantially wider than many fluorogenic counterparts and enables direct measurement of high-activity clinical samples without serial dilution . In soil phosphomonoesterase studies, pNPP activities ranged from 0.05–5 µmol g⁻¹ h⁻¹ while MUP activities were 0.9–13 µmol g⁻¹ h⁻¹, with MUP showing superior sensitivity particularly in high-organic and acidic soils, but pNPP offering better compatibility with standard laboratory spectrophotometers [1].

High-Throughput Screening Immunoassay Phosphatase Assay Validation

Sodium 4-Nitrophenolate vs. Neutral 4-Nitrophenol: Autocatalytic Thermal Decomposition with More Intense Exothermic Peaks

Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) analyses reveal that sodium nitrophenolates, including sodium 4-nitrophenolate, exhibit more intense exothermic peaks and strongly autocatalytic decomposition features compared to their corresponding neutral nitrophenols [1]. The exothermic decomposition of sodium nitrophenolates is attributed to an intermolecular catalysis effect of phenoxy groups, which significantly alters the thermal risk profile [1]. This behavior is distinct from 4-nitrophenol, which decomposes via a different pathway and with less energetic release. Procurement for industrial synthesis applications must account for these differing thermal stability characteristics, which impact storage conditions, shipping classifications, and process safety engineering requirements.

Process Safety Thermal Stability Industrial Manufacturing Hazard Assessment

4-Nitrophenolate as a Substrate Probe in Ionic Liquids: pH-Dependent Spectrophotometric Titration for Acid Strength Determination

Sodium p-nitrophenolate has been validated as a spectrophotometric probe for establishing acidity scales in room-temperature ionic liquid solutions, specifically in [bm(2)im][NTf(2)] and [bmpyrr][NTf(2)] at 298 K [1]. The protonation equilibrium of the 4-nitrophenolate anion was monitored via UV-Vis spectroscopy, with carboxylic acids of varying structure and aqueous pKa serving as proton donors [1]. This application exploits the distinct spectral shift between the protonated 4-nitrophenol (λmax ~317 nm, weak 405 nm absorption) and deprotonated 4-nitrophenolate (λmax = 405 nm, ε ~18,300 M⁻¹ cm⁻¹) [2]. In contrast, alternative pH indicators such as 2,4-dinitrophenol (pKa 4.89) or bromothymol blue operate in different pH windows and lack the same compatibility with ionic liquid media, making 4-nitrophenolate uniquely suited for characterizing acid strength in non-aqueous electrolyte systems relevant to battery research and green chemistry [3].

Ionic Liquids Acidity Scales Spectrophotometric Titration Non-Aqueous Chemistry

Optimal Application Scenarios for 4-Nitrophenolate (CAS 14609-74-6) Based on Quantitative Evidence


Phosphatase Enzyme Assays Requiring a Wide Linear Dynamic Range and Standard 405 nm Plate Reader Compatibility

Colorimetric assays utilizing 4-nitrophenyl phosphate (pNPP) substrate, which releases 4-nitrophenolate upon enzymatic hydrolysis, are optimal when a broad linear dynamic range is required without sample dilution. Commercial kits based on this principle achieve a linear range of 2–800 U/L (400×) with detection at 405 nm . This makes 4-nitrophenolate-based detection ideal for clinical chemistry laboratories and high-throughput screening facilities where standard microplate readers are available and fluorometric instrumentation is not required. Assays must be terminated with strong base (final pH >9.2) to ensure >99% conversion to 4-nitrophenolate for accurate quantification, as partial ionization at physiological pH leads to underestimation of enzyme activity due to the 91× lower extinction coefficient of 4-nitrophenol [5].

Enzymatic Synthesis of Nucleotide Diphosphate Sugars Using 2-Chloro-4-Nitrophenyl Glycoside Donors

In reverse glycosyltransferase (GT) reactions catalyzed by OleD variants, glycoside donors based on the 2-chloro-4-nitrophenol scaffold provide a distinct thermodynamic advantage, with Keq >100 for NDP-sugar product formation and observed yields >95% at a 1:1 donor-to-acceptor ratio . The release of 2-chloro-4-nitrophenolate (λmax = 398 nm; ε410 = 2.4 × 10⁴ M⁻¹ cm⁻¹ at pH 8.5) enables real-time spectrophotometric monitoring of reaction progress at 410 nm . This application is particularly relevant for laboratories engaged in chemoenzymatic synthesis of carbohydrate-based therapeutics and natural product glycosides. The 4-nitrophenolate core structure serves as the chromophoric leaving group that facilitates both reaction driving force and analytical quantification.

Acidity Scale Determination in Room-Temperature Ionic Liquids for Electrolyte and Green Solvent Research

Sodium 4-nitrophenolate serves as a validated spectrophotometric probe for establishing acidity scales in room-temperature ionic liquid solutions, including [bm(2)im][NTf(2)] and [bmpyrr][NTf(2)] at 298 K . The protonation equilibrium of the 4-nitrophenolate anion with various carboxylic acids can be monitored via UV-Vis spectroscopy, exploiting the distinct spectral shift from the protonated 4-nitrophenol (weak 405 nm absorption) to the deprotonated 4-nitrophenolate (strong 405 nm absorption with ε ~18,300 M⁻¹ cm⁻¹) [5]. This application is critical for researchers developing ionic liquid-based electrolytes for batteries, electrodeposition processes, and green chemical transformations where understanding acid-base behavior in non-aqueous media is essential.

Industrial Synthesis of 4-Aminophenol via Catalytic Reduction for Paracetamol and Dye Manufacturing

Sodium 4-nitrophenolate is a key intermediate in the production of 4-aminophenol via reduction using sodium borohydride (NaBH₄), which is subsequently used in the manufacture of paracetamol (acetaminophen) and other analgesics/antipyretics . The sodium salt form offers superior water solubility compared to neutral 4-nitrophenol, facilitating aqueous-phase catalytic reduction processes. However, procurement for industrial synthesis must account for the enhanced thermal instability of sodium 4-nitrophenolate relative to 4-nitrophenol, as evidenced by more intense and autocatalytic exothermic decomposition behavior characterized by DSC and ARC analysis [5]. Appropriate storage at 2–8°C and rigorous process safety engineering controls are required to mitigate thermal hazard risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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